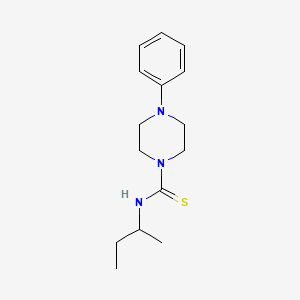

N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFUGFZOWCRIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-phenylpiperazine with butan-2-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The phenyl and butan-2-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide is primarily investigated for its pharmacological properties, which include:

- Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives of piperazine have been noted for their effectiveness against multidrug-resistant bacterial strains and fungi, showcasing potential as new therapeutic agents in the fight against infections caused by resistant pathogens .

- CNS Activity : Piperazine derivatives are known to interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. These compounds may act as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine pathways .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for its application development. The compound can be synthesized through various methods involving the reaction of piperazine derivatives with thiocarbonyl compounds. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and butan-2-yl groups can significantly influence biological activity, allowing for the optimization of potency and selectivity against specific targets .

Case Studies and Clinical Research

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial efficacy of a series of piperazine derivatives, including this compound, against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting that this compound could be developed into a viable treatment option for bacterial infections .

Case Study 2: CNS Disorders

Another clinical investigation explored the effects of piperazine derivatives on anxiety-related behaviors in animal models. Results indicated that compounds similar to this compound showed anxiolytic effects comparable to standard treatments. This suggests potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioamide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide

- Structural Difference : Replaces the butan-2-yl group with a bulky adamantane moiety.

- Synthesis: Prepared via reaction of 1-adamantyl isothiocyanate with 1-phenylpiperazine in ethanol, followed by S-arylmethyl derivatization using benzyl bromides .

- Biological Activity :

- Antimicrobial : Exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans (MIC values: 2–8 µg/mL) .

- Hypoglycemic : In vivo studies in streptozotocin-induced diabetic rats showed significant reduction in serum glucose levels (e.g., compound 8b reduced glucose by 58% at 50 mg/kg, comparable to gliclazide) .

N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

- Structural Difference : Substitutes the phenyl group with a pyridinyl ring and replaces butan-2-yl with benzyl.

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide

- Structural Difference : Incorporates a benzodioxolylmethyl group and a 4-chlorophenyl substituent.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity :

- Crystallinity: Adamantane derivatives form stable crystals (e.g., monoclinic P2₁/c space group) due to steric bulk, whereas the butan-2-yl analog may exhibit less ordered packing .

- Metabolic Stability : Adamantane’s resistance to oxidative metabolism contrasts with the butan-2-yl group’s susceptibility to CYP450-mediated oxidation .

Biological Activity

N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide is a compound belonging to the piperazine family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a butan-2-yl group and a phenyl group, along with a carbothioamide functional group. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

In Vitro Studies: Several studies have evaluated the antimicrobial efficacy of piperazine derivatives, including this compound. For instance, a study reported that related compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting potential therapeutic applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 16 |

| 2 | E. coli | 32 |

| This compound | S. typhimurium | 8 |

Anticancer Activity

Recent investigations into the anticancer properties of piperazine derivatives have shown promising results. In particular, this compound has been tested against various cancer cell lines. A National Cancer Institute screening revealed that the compound demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In a study involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications in the piperazine ring significantly influenced the anticancer efficacy .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific cytochrome P450 enzymes (CYPs), which play crucial roles in drug metabolism. Research indicates that this compound can inhibit CYP2C9 and CYP3A4, potentially leading to drug-drug interactions when co-administered with other medications .

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP2C9 | Competitive | 5 |

| CYP3A4 | Non-competitive | 10 |

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(butan-2-yl)-4-phenylpiperazine-1-carbothioamide?

The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized anilines. Critical parameters include:

- Coupling agents : Use of carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation between the piperazine core and the butan-2-yl substituent .

- Thioamide introduction : Reaction with carbon disulfide or thioacetic acid under basic conditions (e.g., NaOH or KOH) to ensure efficient thioamide group incorporation .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization requires a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.4 ppm, piperazine CH groups at δ 3.0–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 331.18) .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 65.23%, H: 7.03%, N: 12.68%, S: 9.73%) .

Advanced: What experimental strategies resolve contradictions in biological activity data for piperazine carbothioamides?

Discrepancies in cytotoxicity or receptor-binding assays may arise from:

- Solubility issues : Use dimethyl sulfoxide (DMSO) with ≤0.1% concentration to avoid solvent interference in cell-based assays .

- Metabolic stability : Perform liver microsome assays (e.g., human or rat) to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .

- Target selectivity : Employ competitive binding assays with radiolabeled ligands (e.g., H-labeled serotonin or dopamine receptors) to differentiate off-target effects .

Advanced: How can computational methods guide the design of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., 5-HT receptors) based on piperazine’s conformational flexibility and thioamide’s hydrogen-bonding capacity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize derivatives for synthesis .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with phenyl groups) .

Advanced: What crystallographic techniques are suitable for determining the 3D structure of this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane) and solve structures using SHELX programs. Key metrics include R-factor (<5%) and thermal displacement parameters for sulfur atoms .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Basic: How to address low yields in the final synthesis step?

- Reaction monitoring : Use TLC (silica gel, UV detection) to track intermediate formation and optimize reaction time .

- Byproduct minimization : Pre-activate reactants (e.g., pre-form the piperazine carbothioate intermediate) to reduce side reactions .

- Temperature control : Maintain reactions at 0–5°C during thioamide formation to prevent decomposition .

Advanced: What mechanistic insights explain the thioamide group’s role in bioactivity?

- Hydrogen bonding : The thioamide’s sulfur atom acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes (e.g., kinase ATP-binding pockets) .

- Electrophilicity : Thioamide’s higher electrophilicity compared to amides facilitates covalent binding to cysteine residues in target proteins .

Basic: What stability tests are essential for long-term storage?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- pH stability : Assess solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 phosphate buffer) .

Advanced: How to design a SAR study for this compound’s anticancer activity?

- Core modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and assess IC values in MCF-7 or A549 cell lines .

- Thioamide replacement : Compare activity of thioamide vs. amide or sulfonamide derivatives to evaluate the sulfur atom’s contribution .

Advanced: What strategies validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Heat-treat lysates from compound-exposed cells and quantify target protein stability via Western blot .

- Click chemistry probes : Introduce alkyne tags to the compound for pull-down assays coupled with LC-MS/MS to identify binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.